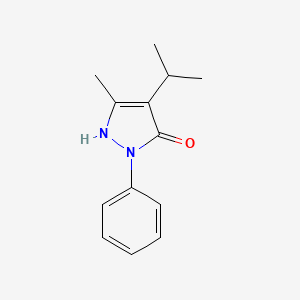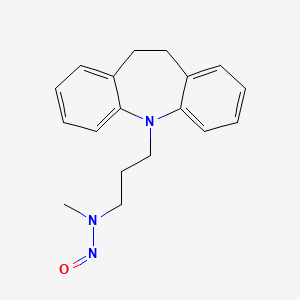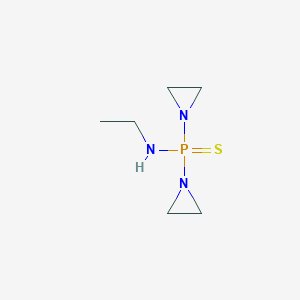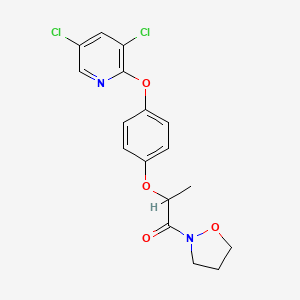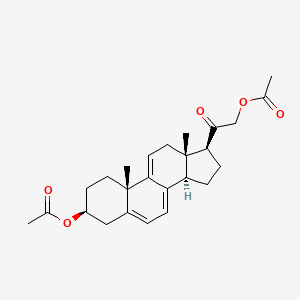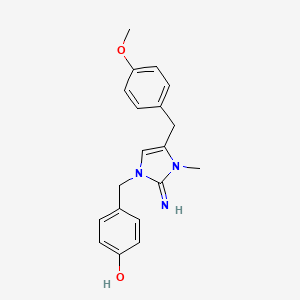
Isonaamine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonaamine B is a natural product found in Leucetta chagosensis with data available.
Aplicaciones Científicas De Investigación
Chemical Investigation of Marine Sponges
Isonaamine B, an imidazole alkaloid, was identified during the chemical analysis of two marine sponges, Leucetta chagosensis and Leucetta cf chagosensis. The study focused on new compounds with potential cytotoxic properties toward tumor cell lines. This compound, along with other compounds, was evaluated for its potential applications in cancer research, particularly for its cytotoxicity towards various tumor cells (Gross et al., 2002).
Quorum Sensing Inhibition
Research on Leucetta chagosensis, a sponge species that produces this compound, revealed its role in quorum sensing inhibition. Quorum sensing inhibitors (QSIs) are vital in the defense mechanisms of sponges against microbial pathogens. The study highlighted the importance of secondary metabolites like this compound in marine organisms for their potential in aquaculture and anti-infective applications (Mai et al., 2015).
Biofilm Inhibitory Activity
A study focused on designing triazole-based analogs of 2-aminoimidazole marine alkaloids, including Isonaamine A (closely related to this compound), to investigate bacterial biofilms. The research aimed at discovering non-toxic inhibitors of biofilm development, which is crucial in controlling bacterial infections, particularly in medical settings (Linares et al., 2011).
Propiedades
Fórmula molecular |
C19H21N3O2 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
4-[[2-imino-4-[(4-methoxyphenyl)methyl]-3-methylimidazol-1-yl]methyl]phenol |
InChI |
InChI=1S/C19H21N3O2/c1-21-16(11-14-5-9-18(24-2)10-6-14)13-22(19(21)20)12-15-3-7-17(23)8-4-15/h3-10,13,20,23H,11-12H2,1-2H3 |
Clave InChI |
JIBAGYXFZSHPGG-UHFFFAOYSA-N |
SMILES |
CN1C(=CN(C1=N)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)OC |
SMILES canónico |
CN1C(=CN(C1=N)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)OC |
Sinónimos |
isonaamine B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


